2-Amino-6-bromopyridine

Medicinal chemistry Suzuki–Miyaura coupling Heterocyclic synthesis

Researchers developing JAK2/MSK1 inhibitors or performing one-pot 7-azaindole syntheses require exclusive C6-bromo reactivity that 3-bromo and 5-bromo isomers cannot provide. 2-Amino-6-bromopyridine is the validated scaffold for these pathways. - Enables exclusive Pd-catalyzed cross-coupling with arylboronic acids, diarylzinc, and dialkylzinc reagents using uniform protocols. - Successful 9-BBN-mediated coupling requires NaOH base; K₂CO₃ fails completely-correct isomer and conditions are critical. - ≥98% HPLC purity with batch CoA verification ensures reproducible results in multi-step, impurity-sensitive transformations.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 19798-81-3
Cat. No. B113427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromopyridine
CAS19798-81-3
Synonyms2-Bromo-6-aminopyridine;  6-Bromo-2-aminopyridine;  6-Bromo-2-pyridinamine;  6-Bromopyridin-2-ylamine;  NSC 176170; 
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)N
InChIInChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
InChIKeyBKLJUYPLUWUEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromopyridine Technical Overview


2-Amino-6-bromopyridine (CAS 19798-81-3) is a disubstituted pyridine derivative featuring an amino group at the 2-position and a bromine atom at the 6-position [1]. This bifunctional scaffold serves as a versatile building block in medicinal chemistry and materials science, with applications spanning JAK2 inhibitor synthesis, anti-HIV agent development, and the construction of nitrogen-containing heterocyclic systems . The compound typically exhibits a melting point range of 88–91 °C, with commercial specifications commonly requiring ≥98% purity as determined by HPLC analysis .

2-Amino-6-bromopyridine Isomer Specificity


The regioisomeric aminobromopyridines—2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and 2-amino-6-bromopyridine—exhibit fundamentally distinct reactivity profiles that preclude generic substitution in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Density functional theory (DFT) calculations have demonstrated that electron density distribution at the Br-bound carbon atom and the pyridine nitrogen atom governs monomer reactivity in Pd-catalyzed amination polymerizations [2]. Furthermore, the C6 substituent critically influences the outcome of phosphine-free Pd-catalyzed C–H bond arylations, with different substituents (Br, CF₃, CH₃, CHO, morpholine) producing divergent reactivity patterns [3]. Consequently, procurement decisions must be guided by reaction-specific compatibility rather than generic class membership.

2-Amino-6-bromopyridine Performance Evidence


Base-Dependent Suzuki Coupling Reactivity

In the synthesis of Cbz-protected (2-amino)-6-(2-aminoethyl)pyridines, 2-amino-6-bromopyridine undergoes successful Suzuki–Miyaura coupling with a 9-BBN-derived borane intermediate exclusively when NaOH is employed as the base. Substitution of NaOH with K₂CO₃ results in complete reaction failure (0% conversion) [1]. This base-specificity provides a critical process control parameter for medicinal chemistry campaigns targeting the (2-amino)-6-(2-aminoethyl)pyridine pharmacophore [2].

Medicinal chemistry Suzuki–Miyaura coupling Heterocyclic synthesis

Multi-Target RTK Inhibitor Scaffolds

2-Amino-6-bromopyridine serves as a key synthetic precursor in the development of multi-target receptor tyrosine kinase inhibitors evaluated as anti-angiogenesis agents [1]. While 2-amino-5-bromopyridine and 2-amino-3-bromopyridine also appear in kinase inhibitor literature, the specific 2-amino-6-substitution pattern enables access to distinct inhibitor chemotypes that cannot be accessed via the 3- or 5-bromo isomers .

Anticancer drug discovery Kinase inhibition Angiogenesis

Validated Palladium Cross-Coupling Substrate

6-Bromopyridine-2-amines, including 2-amino-6-bromopyridine, have been validated as excellent substrates for cross-coupling with arylboronic acids, diaryl- and dialkylzinc reagents, and olefins using the specialized palladium catalyst dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium [1]. This catalyst system provides a uniform reaction protocol applicable across diverse coupling partners, enabling predictable and reproducible synthetic outcomes [2].

Organometallic catalysis C–C bond formation Palladium catalysis

Batch-Certified HPLC Purity

While commercial suppliers typically specify 2-amino-6-bromopyridine with a minimum purity of 98% (HPLC) , batch-specific Certificates of Analysis (CoA) from reputable vendors demonstrate actual purity levels reaching 99.63% by HPLC, with NMR confirmation of structural identity . This batch-to-batch analytical documentation provides procurement teams with verifiable quality metrics for applications requiring high-fidelity intermediates.

Quality control Analytical chemistry Procurement specification

2-Amino-6-bromopyridine Application Scenarios


Suzuki Coupling for Aminoethylpyridines

Medicinal chemistry groups synthesizing 2-amino-6-(2-aminoethyl)pyridine scaffolds should prioritize 2-amino-6-bromopyridine over alternative aminobromopyridine isomers. The compound demonstrates exclusive coupling reactivity with 9-BBN-derived borane intermediates when NaOH is used as the base, a critical condition identified in published protocols [1]. The same transformation fails completely with K₂CO₃, underscoring the importance of both correct isomer selection and base choice for successful library synthesis .

Kinase Inhibitor Library Construction

Research programs focused on JAK2 inhibitors, MSK1 inhibitors, and multi-target receptor tyrosine kinase inhibitors utilize 2-amino-6-bromopyridine as a validated synthetic intermediate [1]. The 2-amino-6-bromo substitution pattern provides access to inhibitor chemotypes that are structurally inaccessible from the 3-bromo or 5-bromo isomers .

Palladium-Catalyzed Cross-Coupling

Process chemistry and methodology development laboratories employing dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium or similar catalyst systems should consider 2-amino-6-bromopyridine as a preferred substrate. The compound has been demonstrated to undergo efficient cross-coupling with arylboronic acids, diarylzinc reagents, dialkylzinc reagents, and olefins under uniform reaction protocols [1].

One-Pot 7-Azaindole Synthesis for Anti-HIV Agents

2-Amino-6-bromopyridine is employed in efficient one-pot synthetic routes to 7-azaindoles, a structural motif present in anti-HIV therapeutic candidates [1]. Procurement of high-purity material (≥98% HPLC, with batch CoA verification) is recommended for this application due to the sensitivity of multi-step one-pot transformations to trace impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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